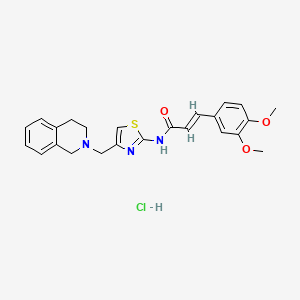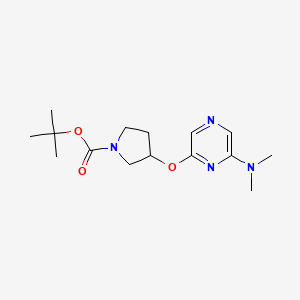
Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms . The presence of the tert-butyl group and the carboxylate ester group suggests that this compound could be a derivative of a pyrrolidine carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrazine rings would contribute to the rigidity of the molecule, while the tert-butyl and ester groups could influence its polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester group and the nitrogen atoms in the pyrrolidine and pyrazine rings. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the nonpolar tert-butyl group could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate has implications in various chemical synthesis processes. One study describes the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. This reaction highlights the compound's role in the development of pyrazole and piperidine derivatives, which are significant in pharmaceutical chemistry (Richter et al., 2009).
Acylation Chemistry
In acylation chemistry, a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides has been developed, indicating the compound's utility in enhancing the acylation of a wide range of nitrogen compounds. This process involves di-tert-butyl dicarbonate (Boc2O) and showcases the compound's application in synthesizing diverse functional molecules with high functional group compatibility (Umehara et al., 2016).
Optical and Electronic Properties
Research into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems reveals the impact of electron-donating amino groups on thermal, redox, UV–Vis absorption, and emission properties. The compound's role in this context is crucial for understanding and developing materials with specific optical and electronic behaviors, which can be applied in fields such as materials science and optoelectronics (Palion-Gazda et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-6-11(10-19)21-13-9-16-8-12(17-13)18(4)5/h8-9,11H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMTBKBISUKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



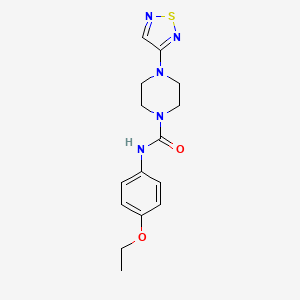
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
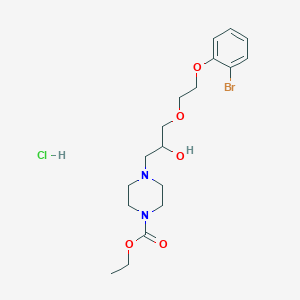
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
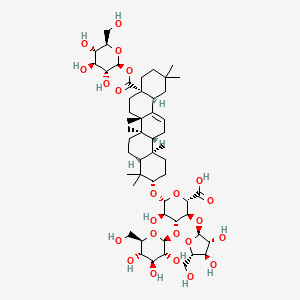
![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)


![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)
